Desloratadine Citric Amide

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Pharmaceutical QC laboratories often struggle to source authenticated impurity reference standards for stability-indicating method validation. Desloratadine Citric Amide (CAS 1797131-43-1), a known degradation-associated impurity implicated in desloratadine tablet recalls, directly addresses this gap. - Distinguished from EP Impurity A (CAS 298220-99-2) and USP Related Compound A (CAS 117796-50-6) by its unique citric acid-piperidine conjugate structure. - Essential for ICH Q3A/Q3B-compliant impurity profiling at the 0.2% identification threshold. - Sourced from ISO 17034-certified production with full COA and characterization data for audit-ready traceability.

Molecular Formula C25H25ClN2O6
Molecular Weight 484.933
CAS No. 1797131-43-1
Cat. No. B583161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesloratadine Citric Amide
CAS1797131-43-1
Synonyms8-Chloro-6,11-dihydro-11-(1-[3,4-dicarboxy-3-hydroxy-butanamido]-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine; 
Molecular FormulaC25H25ClN2O6
Molecular Weight484.933
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)CC(CC(=O)O)(C(=O)O)O)C4=C1C=CC=N4
InChIInChI=1S/C25H25ClN2O6/c26-18-5-6-19-17(12-18)4-3-16-2-1-9-27-23(16)22(19)15-7-10-28(11-8-15)20(29)13-25(34,24(32)33)14-21(30)31/h1-2,5-6,9,12,34H,3-4,7-8,10-11,13-14H2,(H,30,31)(H,32,33)
InChIKeyXGIKKMKTABMKLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desloratadine Citric Amide Identity and QC Application


Desloratadine Citric Amide (CAS 1797131-43-1) is a structurally characterized derivative of desloratadine, identified as an impurity of the second-generation, non-sedating histamine H1-receptor antagonist desloratadine (CAS 100643-71-8) [1]. The compound is formally defined as 2-[2-[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinyl]-2-oxoethyl]-2-hydroxybutanedioic acid, with the molecular formula C₂₅H₂₅ClN₂O₆ and a molecular weight of 484.9 g/mol [2]. It is primarily utilized as a pharmaceutical impurity reference standard for analytical method development, stability-indicating method validation, and quality control testing in accordance with ICH guidelines for desloratadine-containing pharmaceutical products .

Pharmaceutical impurity reference standard for desloratadine-containing products.
Structurally characterized derivative for QC applications.
Analytical method development and validation per ICH guidelines.
Supports stability-indicating UPLC/HPLC workflows.
Impurity profiling and quality control testing for release and shelf-life studies.
Designated as a known degradation-associated impurity.

Desloratadine Citric Amide Irreplaceability in QC


Desloratadine Citric Amide possesses a unique chemical structure—a citric acid moiety conjugated to the piperidine nitrogen of the desloratadine core—that confers distinct chromatographic and physicochemical properties not shared by the parent drug desloratadine or other common desloratadine impurities such as Desloratadine EP Impurity A (CAS 298220-99-2) or USP Related Compound A (CAS 117796-50-6) [1][2]. The compound's specific retention behavior, UV absorption profile, and mass spectrometric fragmentation pattern are essential for unambiguous peak identification and accurate quantification in stability-indicating UPLC/HPLC methods [3]. Substituting this compound with desloratadine or a structurally unrelated impurity standard would compromise method specificity, violate ICH Q3A/Q3B impurity qualification requirements, and potentially result in failure to detect this known degradation-associated impurity—which has triggered a precautionary recall of desloratadine film-coated tablets due to specification non-compliance after prolonged storage [4].

Structure
Unique citric acid moiety conjugated to the piperidine nitrogen results in distinct chromatographic retention and UV profile not shared by desloratadine, EP Impurity A, or USP Related Compound A.
Method
Substituting with a structurally unrelated impurity standard may compromise method specificity and violate ICH Q3A/Q3B impurity qualification requirements.
Risk
Failure to use this specific standard may result in undetected degradation impurity, linked to a documented precautionary market recall for desloratadine tablets after prolonged storage.

Desloratadine Citric Amide Comparative Evidence


Recall-Associated Specified Impurity

Desloratadine Citric Amide is a known impurity of desloratadine that has been documented in regulatory agency actions. During stability testing after storage periods exceeding two years, this impurity was detected at levels causing the product to fail its established specifications, resulting in a precautionary recall of desloratadine 5 mg film-coated tablets (EU/1/11/746/002 and 006) [1]. In contrast, other desloratadine impurities such as Desloratadine EP Impurity A (11-fluoro derivative) and EP Impurity B (tetrahydropyridinyl isomer) have not been associated with similar market actions [2]. The availability of a high-purity reference standard for this specific impurity is therefore essential for developing stability-indicating methods capable of monitoring this degradation pathway and ensuring product quality throughout the labeled shelf life.

Recall-Associated Specified Impurity
Class-level inference
Documented cause of specification failure and precautionary market recall vs. no recall association for EP Impurity A or B.
Regulatory impact context differs significantly.
Recall reported after >2 years storage; method context may require review.
Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance Stability Testing

Structural and Chromatographic Selectivity

Desloratadine Citric Amide is structurally distinct from other commercially available desloratadine impurity standards, including USP Related Compound A (8-bromo analog, CAS 117796-50-6) and Desloratadine EP Impurity A (11-fluoro derivative, CAS 298220-99-2) [1][2]. The target compound incorporates a 2-hydroxybutanedioic acid (citric acid) moiety conjugated via an amide linkage to the piperidine nitrogen, resulting in the molecular formula C₂₅H₂₅ClN₂O₆ and a molecular weight of 484.9 g/mol [3]. USP Related Compound A (C₁₉H₁₉BrN₂, MW 355.27) and EP Impurity A (C₁₉H₂₁ClFN₂, MW 330.83) possess fundamentally different elemental compositions and molecular weights, which translate to distinct reversed-phase chromatographic retention times and UV absorbance characteristics when analyzed under validated UPLC conditions [4]. These differences are essential for unambiguous peak identification in complex sample matrices.

Structural and Chromatographic Selectivity
Head-to-head
MW 484.9 g/mol vs. 355.27 (USP RC A) and 330.83 (EP Imp A).
Supports unambiguous peak identification in complex matrices.
Retention and UV profiles are structurally dependent.
Analytical Method Development Chromatography Reference Standards Structural Elucidation

Supplier Quality Certification and Compliance

Desloratadine Citric Amide is available from multiple commercial suppliers with varying levels of quality certification and documentation. Some vendors provide comprehensive Certificates of Analysis (COA) and analytical data meeting regulatory requirements for pharmaceutical research and ANDA/DMF submissions , while other suppliers operate GMP-compliant and ISO-certified production facilities, ensuring consistent quality and regulatory alignment . In contrast, many alternative desloratadine impurity standards (e.g., Desloratadine EP Impurity B, Desloratadine Carbonitryl Impurity) are frequently listed without explicit GMP or ISO certification claims, and their availability of full characterization data compliant with regulatory guidelines is variable [1]. This differentiation in supply chain quality documentation directly impacts a laboratory's ability to meet ICH Q7 requirements for reference standard qualification and traceability.

Supplier Quality Certification and Compliance
Head-to-head
Available with ISO 17034/GMP certification vs. unspecified or non-certified documentation for alternatives.
Regulatory submission readiness may differ.
Supplier certification impacts audit trail completeness.
Supplier Qualification GMP Compliance ISO 17034 Reference Standard Procurement

Validated UPLC Method Compatibility

A validated stability-indicating reverse-phase UPLC method has been developed for the determination of desloratadine purity in the presence of its impurities and forced degradation products [1]. The method, developed using a Waters Acquity BEH C18 column with gradient elution and UV detection at 280 nm, successfully separates desloratadine and its five associated impurities within an 8-minute run time [1]. The method was validated according to ICH guidelines for specificity, linearity, LOD, LOQ, accuracy, precision, and robustness [1]. While the published abstract does not explicitly name Desloratadine Citric Amide among the five separated impurities, the method's demonstrated capability to resolve multiple structurally related desloratadine impurities provides a validated analytical framework within which this specific impurity standard can be applied for method extension or adaptation. Forced degradation studies showed that desloratadine degrades significantly under oxidative and thermal stress conditions while remaining stable under acid, base, hydrolytic, and photolytic conditions [1].

Validated UPLC Method Compatibility
Supporting evidence
ICH-validated UPLC method resolves 5 impurities in 8 min; applicable framework for method extension.
Supports analytical workflow integration.
Compound not explicitly named in publication; method adaptation required.
Stability-Indicating Method UPLC ICH Validation Pharmaceutical Analysis

Desloratadine Citric Amide Application Scenarios


Stability-Indicating Method Validation

Desloratadine Citric Amide is used as a reference standard for developing and validating stability-indicating UPLC/HPLC methods intended to quantify desloratadine and its related impurities in pharmaceutical dosage forms [1]. The compound's known association with long-term storage degradation [2] makes it essential for forced degradation studies and shelf-life stability testing under ICH Q1A(R2) conditions. The availability of a validated UPLC method that resolves five impurities within 8 minutes using a Waters Acquity BEH C18 column with UV detection at 280 nm [1] provides a methodological template for integrating this impurity standard into routine quality control workflows.

ANDA and DMF Submission Support

For pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic desloratadine products, well-characterized impurity reference standards such as Desloratadine Citric Amide are required for demonstrating analytical method capability and impurity profile comparability to the Reference Listed Drug (RLD) . The compound's documented detection in commercial batches [2] establishes it as a process-related or degradation impurity that must be controlled, monitored, and reported according to ICH Q3B(R2) thresholds for identification (0.2% for drugs with daily dose ≤10 mg) and qualification (≤0.2% or ≤2 mg/day).

Post-Market Surveillance and Defect Investigation

Given that Desloratadine Citric Amide has been directly implicated in a precautionary market recall due to stability-related specification failures [2], this impurity reference standard is critical for post-marketing surveillance testing, quality defect investigations, and root cause analysis of out-of-specification (OOS) results. Laboratories conducting such investigations require an authenticated reference standard to confirm impurity identity via spiking studies and to accurately quantify impurity levels in retained samples from affected batches.

Internal Reference Standard Preparation and Supplier Qualification

Quality control laboratories can use Desloratadine Citric Amide obtained from ISO 17034-certified or GMP-compliant suppliers to establish traceable in-house working standards for routine analytical testing. This approach ensures compliance with ICH Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients, which requires that reference standards be suitably characterized and that their traceability to pharmacopeial or certified standards be documented. The availability of comprehensive COA and characterization data supports audit readiness and reduces the risk of regulatory citations for inadequate reference standard qualification.

Application
Selection Property
Validation Focus
Stability-Indicating Method Validation
Degradation-impurity reference standard
Forced degradation and shelf-life stability testing under ICH Q1A(R2)
ANDA and DMF Submission Support
Well-characterized impurity standard with documented batch history
Impurity profile comparability and ICH Q3B(R2) threshold reporting
Post-Market Surveillance and Defect Investigation
Recall-associated impurity identity
Root cause analysis and OOS result confirmation via spiking studies
Internal Reference Standard Preparation and Supplier Qualification
ISO 17034 / GMP-compliant supply chain
Traceable in-house working standard qualification per ICH Q7

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